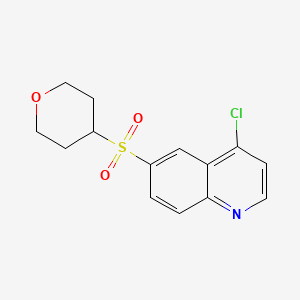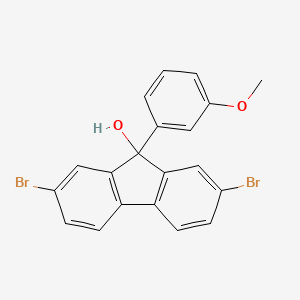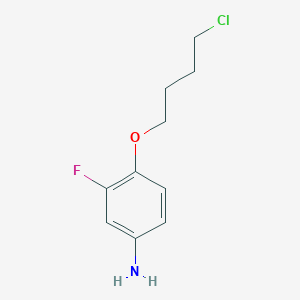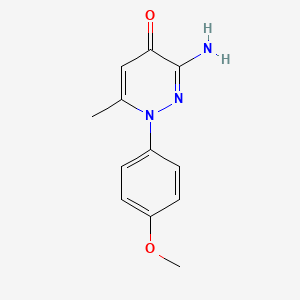![molecular formula C11H8N2O2 B13888825 4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-39-5](/img/structure/B13888825.png)
4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE is a heterocyclic compound that features a fused oxazole and quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinolin-2(1H)-one with suitable reagents to form the oxazole ring. For instance, the reaction of 4-methylquinolin-2(1H)-one with 1-bromo-3-methylbut-2-ene in the presence of potassium hydroxide (KOH) in isopropanol (2-PrOH) under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iodine can yield 2-(1-iodo-1-methylethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium triiodide .
Aplicaciones Científicas De Investigación
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s structural analogs have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazoloquinolines and quinoline derivatives, such as:
- 1,3-OXAZOLO[4,5-H]QUINOLINE
- 2-HYDROXYQUINOLINE
- 4-HYDROXYQUINOLINE
Uniqueness
What sets 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE apart is its specific substitution pattern and the presence of the fused oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
61428-39-5 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-9-10(15-11(14)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,14) |
Clave InChI |
ODJPRJUYCWADMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1NC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)



![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)


![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)

![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
